molecular formula C12H17N B8258154 (1R,3S)-3-phenylcyclohexan-1-amine

(1R,3S)-3-phenylcyclohexan-1-amine

Cat. No.: B8258154
M. Wt: 175.27 g/mol
InChI Key: CJRUDCMOPMVAIB-NWDGAFQWSA-N
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Description

(1R,3S)-3-phenylcyclohexan-1-amine is a chiral amine with a cyclohexane ring substituted with a phenyl group and an amino group. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique stereochemistry, with specific (1R,3S) configuration, makes it a valuable intermediate in the synthesis of various chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize (1R,3S)-3-phenylcyclohexan-1-amine involves the reductive amination of 3-phenylcyclohexanone. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Asymmetric Hydrogenation: : Another approach is the asymmetric hydrogenation of 3-phenylcyclohexanone using chiral catalysts. This method ensures the selective formation of the (1R,3S) isomer. Catalysts such as Rhodium complexes with chiral ligands are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (1R,3S)-3-phenylcyclohexan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,3S)-3-phenylcyclohexan-1-amine serves as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the formation of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme-substrate interactions, particularly in the context of chiral recognition. It can act as a ligand in the development of chiral catalysts.

Medicine

This compound has potential applications in the development of pharmaceuticals, particularly as a precursor to chiral drugs. Its unique structure allows for the exploration of new therapeutic agents.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R,3S)-3-phenylcyclohexan-1-amine exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the phenyl group and the amino group allows for various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-phenylcyclohexanol: Similar structure but with a hydroxyl group instead of an amino group.

    (1R,3S)-3-phenylcyclohexanone: The ketone analog of (1R,3S)-3-phenylcyclohexan-1-amine.

    (1R,3S)-3-phenylcyclohexane-1-carboxylic acid: Contains a carboxyl group instead of an amino group.

Uniqueness

This compound is unique due to its specific (1R,3S) configuration, which imparts distinct stereochemical properties. This configuration is crucial for its role as a chiral building block and its potential biological activity. The presence of both a phenyl group and an amino group allows for diverse chemical reactivity and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(1R,3S)-3-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUDCMOPMVAIB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclohexanone oxime (0.060 g, 0.32 mmol) in THF (2 ml) was added 1M lithium aluminum hydride in THF (0.67 ml, 0.67 mmol), and the reaction was heated to reflux for 3 hours. The reaction was cooled to ambient temperature and water (0.0254 ml), 1M sodium hydroxide (0.0254 ml), and additional water (0.0762 ml) were added sequentially, and the reaction was stirred for 15 minutes. The reaction was diluted with EtOAc and filtered. The filtrate was concentrated to yield 41 mg of the title compound (74% yield).
Name
3-phenylcyclohexanone oxime
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0254 mL
Type
reactant
Reaction Step Two
Quantity
0.0254 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.0762 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

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